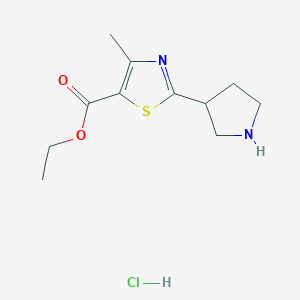

Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride

Description

Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a pyrrolidin-3-yl group at the 2-position, a methyl group at the 4-position, and an ethyl ester at the 5-position. The hydrochloride salt enhances its solubility in polar solvents. Discrepancies in reported data (e.g., molecular formula and CAS number in ) suggest caution in interpretation .

Properties

IUPAC Name |

ethyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.ClH/c1-3-15-11(14)9-7(2)13-10(16-9)8-4-5-12-6-8;/h8,12H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNKSBZNTLKNCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2CCNC2)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under acidic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

Esterification: The ester functional group is introduced through the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a precursor for further derivatization:

Pyrrolidine Modifications

The pyrrolidine moiety participates in N-alkylation and acylation reactions:

-

N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ to form quaternary ammonium salts .

-

Acylation : Acetic anhydride or benzoyl chloride introduces acyl groups, altering hydrophobicity .

Thiazole Ring Reactivity

The thiazole ring’s electron-deficient nature enables electrophilic substitution at the 4-methyl position and nucleophilic attacks at the 2-position:

Key Research Findings

-

Solubility Optimization : Conversion to the hydrochloride salt improves aqueous solubility (>5 mg/mL in PBS) compared to the free base .

-

Stability : The compound is stable under acidic conditions but prone to hydrolysis in basic media (pH > 9) .

-

Biological Relevance : Analogous structures (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate) show HSET inhibition (KIFC1), suggesting potential anticancer applications .

Comparative Reactivity Table

Scientific Research Applications

Biological Activities

1.1 Anticonvulsant Activity

Research has demonstrated that thiazole derivatives, including ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride, exhibit anticonvulsant properties. A study involving a series of thiazole-integrated pyrrolidin derivatives showed significant anticonvulsant activity, indicating potential for development as antiepileptic drugs .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer effects. Thiazole derivatives have been linked to antiproliferative activity against various cancer cell lines. Specifically, compounds with thiazole moieties have shown promise in inhibiting cancer cell growth and inducing apoptosis in vitro . The presence of specific substituents on the thiazole ring can enhance these properties, making it a target for further research in cancer therapeutics.

1.3 Antimicrobial Activity

Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride has been evaluated for its antimicrobial activity against Gram-positive bacteria and drug-resistant fungi. Preliminary findings suggest that modifications to the thiazole structure can lead to increased efficacy against these pathogens .

Case Study 1: Anticonvulsant Activity Evaluation

A study evaluated the anticonvulsant effects of various thiazole derivatives, including ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride. The results indicated that certain derivatives significantly reduced seizure duration in animal models, suggesting potential for clinical application in epilepsy treatment .

Case Study 2: Anticancer Efficacy Testing

In vitro studies using human cancer cell lines demonstrated that ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride exhibited dose-dependent cytotoxicity. The compound was compared against standard chemotherapeutic agents, showing comparable or enhanced efficacy in certain cases .

Case Study 3: Antimicrobial Screening

A series of antimicrobial tests were conducted on modified thiazole compounds, including ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride. Results indicated effectiveness against resistant strains of bacteria and fungi, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or alter gene expression to exert its effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Inferred formula due to discrepancies in . ‡CAS number ambiguously reported in .

Key Research Findings and Implications

Solubility: Hydrochloride salts (Rows 1 and 3) improve aqueous solubility, critical for pharmaceutical formulations . Synthetic Accessibility: Ethylimino derivatives (Row 4) are synthesized efficiently via one-pot reactions, suggesting scalable routes for related compounds .

Structural Diversity and Applications: Pyrrolidinyl vs. Cyclopropylamino: The pyrrolidinyl group (Row 1) offers a rigid, bicyclic amine, whereas cyclopropylamino (Row 3) provides a strained three-membered ring, influencing receptor binding . Halogenated Derivatives: Chloro and trifluoromethyl groups (Row 6) are common in agrochemicals and antivirals due to metabolic stability .

Data Limitations :

- Discrepancies in the target compound’s molecular formula () and lack of melting point data highlight the need for further experimental validation.

Biological Activity

Introduction

Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by research findings and case studies.

- Molecular Formula : C₉H₁₀N₂O₂S

- Molecular Weight : 210.25 g/mol

- CAS Number : 1379345-44-4

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride has been tested against various pathogens:

| Pathogen | Activity (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results indicate that the compound exhibits moderate antibacterial and antifungal activity, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer):

| Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|

| A549 | 63.4% (untreated control: 100%) | 21.2 |

| MCF-7 | 71.3% (untreated control: 100%) | Not determined |

The compound demonstrated a dose-dependent reduction in cell viability, suggesting that it may interfere with cancer cell proliferation through apoptosis or cell cycle arrest mechanisms .

Neuroprotective Properties

Thiazole compounds have been studied for their neuroprotective effects. Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride exhibited potential in mitigating neuroinflammation and protecting neuronal cells from oxidative stress:

| Assay | Effect |

|---|---|

| COX Inhibition | Significant reduction in prostaglandin E2 production |

| Neuroprotective Assay | Improved neuronal survival in oxidative stress models |

These findings suggest that the compound may be beneficial in treating neurodegenerative diseases by modulating inflammatory responses and enhancing neuronal resilience .

Case Study 1: Anticancer Efficacy

In a study published by MDPI, ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride was tested against A549 cells. The treatment resulted in a significant decrease in cell viability compared to control groups, indicating its potential as an anticancer agent. The study also noted structure-dependent activity, where modifications to the thiazole ring enhanced efficacy .

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening revealed that this thiazole derivative displayed promising activity against multidrug-resistant strains of bacteria. The compound's ability to inhibit bacterial growth at low concentrations positions it as a candidate for further development in antibiotic therapies .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride?

The compound is synthesized via Hantzsch thiazole formation , involving unsymmetrical thioureas and α-haloketones. For example:

- Step 1 : React thioureas (derived from aryl isothiocyanates and amines) with ethyl 2-chloro-3-oxobutanoate in ethanol under reflux.

- Step 2 : Isolate the hydrochloride salt by acidification (e.g., HCl) and recrystallize from polar solvents like ethanol.

Typical yields range from 40–53% under optimized conditions. Critical parameters include stoichiometry, solvent choice, and temperature control to minimize side reactions .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm regiochemistry of the thiazole ring and pyrrolidine substitution patterns (e.g., H NMR for proton environments, C NMR for carbonyl and aromatic carbons).

- X-ray Crystallography : Resolve stereochemical ambiguities using programs like SHELXL for refinement. High-resolution data (≤1.0 Å) is recommended to validate bond lengths and angles, especially for the hydrochloride counterion .

- Physical Properties : Melting point (analogue: 40°C), solubility (e.g., 0.97 g/L in water at 25°C for a related thiazole), and density (1.502 g/cm) provide additional validation .

Basic: How is solubility and purification addressed for this hydrochloride salt?

- Solubility : The compound is slightly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, acetone) and alcohols (ethanol, isopropanol). Adjust pH during recrystallization to enhance purity.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or fractional crystallization from ethanol-water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can structural ambiguities in crystallographic data be resolved for this compound?

- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- Twinning Analysis : Use SHELXD for initial phasing and SHELXE for density modification in cases of twinned crystals.

- Validation Tools : Employ R-factor metrics () and check for hydrogen-bonding networks (e.g., N–H···Cl interactions) to confirm the hydrochloride salt structure .

Advanced: How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

- Cross-Validation : Compare NMR-derived torsion angles with crystallographic data. For example, confirm the pyrrolidine ring puckering via H-H NOESY correlations.

- Dynamic Effects : Consider temperature-dependent NMR to identify conformational flexibility that may explain discrepancies.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data .

Advanced: What strategies optimize multi-step synthesis yields for this compound?

- Reagent Stoichiometry : Use a 10–20% excess of α-haloketone to drive the Hantzsch reaction to completion.

- Temperature Control : Maintain reflux conditions (70–80°C) for thiourea reactions to avoid intermediate decomposition.

- Workup Optimization : Acidify the reaction mixture to pH 2–3 post-reaction to precipitate the hydrochloride salt efficiently.

- Yield Improvement : Scale reactions under inert atmosphere (N) to prevent oxidation of sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.